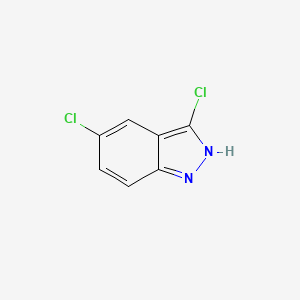

3,5-Dicloro-1H-indazol

Descripción general

Descripción

3,5-Dichloro-1H-indazole is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio . It is known to enhance the agonist activity at the A1 adenosine receptor .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, such as 3,5-Dichloro-1H-indazole, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

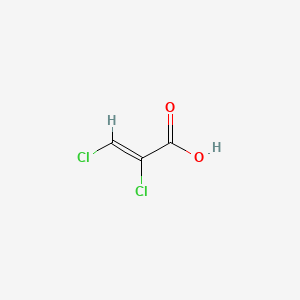

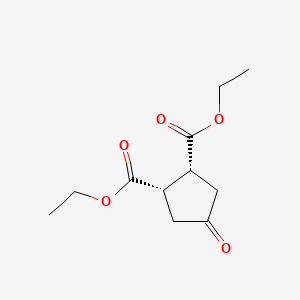

The molecular formula of 3,5-Dichloro-1H-indazole is C7H4Cl2N2 . The InChI Key is QQZISIWJMCCCNH-UHFFFAOYSA-N .Chemical Reactions Analysis

Indazole-containing derivatives, including 3,5-Dichloro-1H-indazole, have been synthesized through various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

3,5-Dichloro-1H-indazole is a white powder . It has an assay (HPLC) of ≥94.0% and a melting point of 236.5-245.5°C . It is sparingly soluble in water (0.26 g/L at 25°C) .Aplicaciones Científicas De Investigación

3,5-Dicloro-1H-indazol: Un análisis exhaustivo de aplicaciones en la investigación científica:

Intermediarios farmacéuticos

This compound sirve como intermedio en la investigación farmacéutica. Está involucrado en la síntesis de compuestos que exhiben actividad biológica, como los potenciadores alostéricos (AE) de la actividad agonista en el receptor A1 de adenosina .

Investigación sobre el cáncer

Este compuesto se ha utilizado en la investigación del cáncer, particularmente en el estudio de la inhibición del crecimiento celular. Los derivados de this compound han demostrado eficacia contra líneas celulares de colon y melanoma con valores significativos de GI 50 .

Inhibición de FGFR

En el campo de la inhibición enzimática, se han sintetizado y evaluado derivados de this compound por sus actividades inhibitorias contra los receptores del factor de crecimiento de fibroblastos (FGFR), que juegan un papel crucial en varios procesos biológicos, incluida la angiogénesis y la cicatrización de heridas .

Química sintética

El compuesto también es significativo en la química sintética, donde se utiliza para desarrollar nuevos enfoques sintéticos para los indazoles. Estos métodos incluyen reacciones catalizadas por metales de transición y reacciones de ciclización reductora .

Mecanismo De Acción

Target of Action

3,5-Dichloro-1H-indazole is a heterocyclic compound that has been studied for its potential biological activities Indazole derivatives have been reported to interact with various biological targets, such as fibroblast growth factor receptors (fgfrs) .

Mode of Action

For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, a process catalyzed by 5-lipoxygenase

Biochemical Pathways

For example, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid , which is a key process in the biosynthesis of eicosanoids, a group of signaling molecules involved in various physiological and pathological processes.

Result of Action

Indazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities

Safety and Hazards

3,5-Dichloro-1H-indazole may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound . It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

Indazole-containing derivatives, including 3,5-Dichloro-1H-indazole, have been the focus of recent research due to their wide range of chemical and biological properties . They have been used in the development of new drugs, with a focus on regiocontrolled synthesis of substituted imidazoles . The future of indazole research lies in further exploring its potential in medicinal chemistry and drug development .

Análisis Bioquímico

Biochemical Properties

3,5-Dichloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3,5-Dichloro-1H-indazole has been shown to inhibit tyrosine kinase fibroblast growth factor receptors, which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.

Cellular Effects

The effects of 3,5-Dichloro-1H-indazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dichloro-1H-indazole can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production pathways in cells.

Molecular Mechanism

At the molecular level, 3,5-Dichloro-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 3,5-Dichloro-1H-indazole inhibits tyrosine kinase fibroblast growth factor receptors by binding to their active sites, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-1H-indazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dichloro-1H-indazole remains stable under physiological conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-1H-indazole vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 3,5-Dichloro-1H-indazole can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

3,5-Dichloro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can inhibit key metabolic enzymes, such as cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3,5-Dichloro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, 3,5-Dichloro-1H-indazole can be transported into cells via organic anion transporters, leading to its accumulation in the cytoplasm and subsequent interaction with target biomolecules.

Subcellular Localization

The subcellular localization of 3,5-Dichloro-1H-indazole plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3,5-Dichloro-1H-indazole can localize to the nucleus, where it interacts with nuclear receptors and transcription factors, modulating gene expression and cellular responses.

Propiedades

IUPAC Name |

3,5-dichloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZISIWJMCCCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296291 | |

| Record name | 3,5-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36760-20-0 | |

| Record name | 3,5-Dichloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36760-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108653 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36760-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)

![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)

![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)